molecular formula C14H12N2O4S B11213988 2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11213988
M. Wt: 304.32 g/mol
InChI Key: AKGPKVRYULOGBX-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a benzene ring fused to a thiadiazine ring, with a methoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the desired benzothiadiazine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific ring structure and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C14H12N2O4S/c1-20-12-8-4-3-7-11(12)16-14(17)15-10-6-2-5-9-13(10)21(16,18)19/h2-9H,1H3,(H,15,17)

InChI Key

AKGPKVRYULOGBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)NC3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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